

An In-depth Technical Guide to Z-Thr(otbu)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine, commonly abbreviated as Z-Thr(tBu)-OH or **Z-Thr-otbu**. This compound is a critical reagent in the field of peptide chemistry, particularly in the synthesis of peptides for research and pharmaceutical development.

Core Molecular Data

Z-Thr(tBu)-OH is a derivative of the amino acid L-threonine. It is chemically modified with two protecting groups: a benzyloxycarbonyl (Z) group on the alpha-amino group and a tert-butyl (tBu) group on the side-chain hydroxyl group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.

Property	Value	Reference
Molecular Formula	C16H23NO5	[1]
Molecular Weight	309.36 g/mol	[1]
CAS Number	16966-09-9	[1]
Appearance	White to off-white solid	
Purity	Typically ≥98%	-
Solubility	Soluble in DMSO (≥ 100 mg/mL)	[2]



Synthesis and Manufacturing

The synthesis of Z-Thr(tBu)-OH is a multi-step process that involves the protection of the amino and hydroxyl groups of L-threonine. A general procedure for the synthesis of (2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid from its methyl ester precursor, z-Thr(tBu)-OMe, is outlined below.

A common method for the preparation of Z-Thr(tBu)-OH involves the hydrolysis of its corresponding methyl ester.

Starting Material: z-Thr(tBu)-OMe

- Reaction Setup: z-Thr(tBu)-OMe (169 g) is added to a 2 L beaker containing 300 mL of acetone and 600 mL of 1,2-dichloroethane.[1]
- pH Adjustment: The pH of the solution is adjusted to 10-11 with a 1 M sodium hydroxide solution to facilitate the hydrolysis of the methyl ester.[1]
- Work-up: After the reaction is complete, it is washed with 500 mL of ether.[1] Ethyl acetate (800 mL) is then added, and the pH is adjusted to 2-3 with an aqueous citric acid solution.[1]
- Extraction and Drying: The solution is washed sequentially with 300 mL of water and 300 mL of saturated brine.[1] The organic phase is then dried over 100 g of anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]
- Final Product Isolation: To the resulting residue, 500 mL of ether is added, and the mixture is dried to yield Z-Thr(tBu)-OH as a granular solid with a yield of approximately 80.3%.[1]



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General synthesis workflow for Z-Thr(tBu)-OH.



Experimental Protocols: Application in Peptide Synthesis

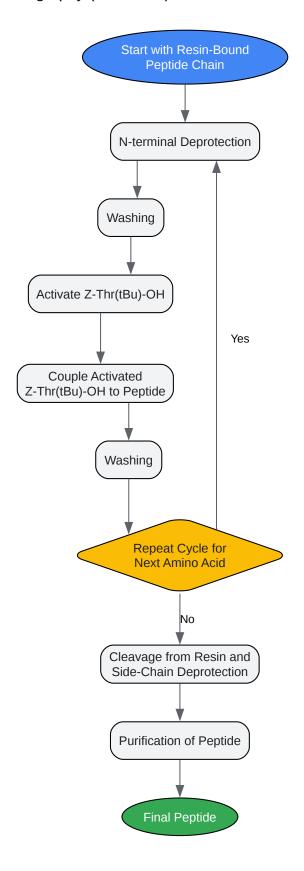
The primary application of Z-Thr(tBu)-OH is as a building block in peptide synthesis. It is particularly well-suited for solid-phase peptide synthesis (SPPS), a widely used technique for the stepwise assembly of peptides.

The following is a generalized protocol for the incorporation of a Z-Thr(tBu)-OH residue into a growing peptide chain on a solid support.

- Resin Preparation: The synthesis begins with a solid support resin, typically polystyrenebased, to which the first amino acid of the desired peptide is attached.
- Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed. In the context of Fmoc/tBu strategy, this is typically done using a base like piperidine.[3]
- Activation and Coupling:
 - In a separate vessel, Z-Thr(tBu)-OH is pre-activated. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).
 - The activated Z-Thr(tBu)-OH is then added to the resin. The reaction results in the formation of a peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of Z-Thr(tBu)-OH.
- Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
- Capping (Optional): To block any unreacted amino groups on the resin, a capping step with a reagent like acetic anhydride may be performed.
- Cycle Repetition: The deprotection, activation, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.
- Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the
 resin, and all side-chain protecting groups (including the tBu group on threonine) are
 removed. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA).
 The Z-group at the N-terminus is usually removed by hydrogenolysis.



• Purification: The crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).





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Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Role in Signaling Pathways and Drug Development

It is important to clarify that Z-Thr(tBu)-OH itself is not directly involved in biological signaling pathways. Instead, it serves as a crucial building block for the synthesis of peptides.[4] These synthetically produced peptides can then be used in a variety of research and drug development applications, including:

- Probing Biological Processes: Synthesized peptides can be used as tools to study proteinprotein interactions, enzyme-substrate relationships, and other cellular signaling events.
- Therapeutic Agents: Many peptides have therapeutic properties and are developed as drugs for a wide range of diseases.[5]
- Diagnostic Tools: Peptides can be designed to bind to specific biomarkers, making them useful in diagnostic assays.

The use of protected amino acids like Z-Thr(tBu)-OH is fundamental to ensuring the precise chemical structure of the final peptide, which is critical for its biological activity.



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